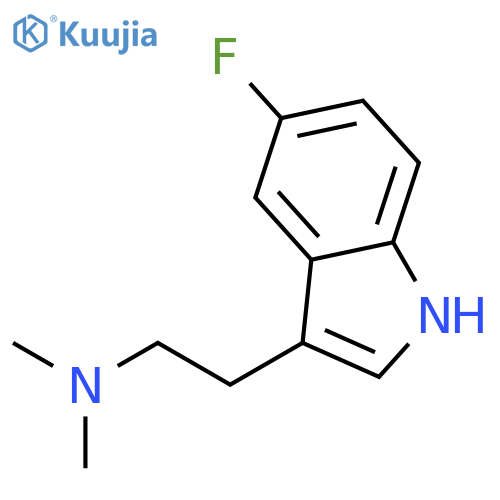

Cas no 22120-36-1 (2-(5-fluoro-1H-indol-3-yl)ethyldimethylamine)

22120-36-1 structure

商品名:2-(5-fluoro-1H-indol-3-yl)ethyldimethylamine

2-(5-fluoro-1H-indol-3-yl)ethyldimethylamine 化学的及び物理的性質

名前と識別子

-

- 1H-Indole-3-ethanamine,5-fluoro-N,N-dimethyl-

- 2-(5-fluoro-1H-indol-3-yl)-N,N-dimethylethanamine

- 5-FLUORO-N,N-DIMETHYLTRYPTAMINE

- 5-Fluor-N,N-dimethyl-tryptamin

- 5-Fluoro-DMT

- 6-Fluoro-DMT

- N,N-Dimethyl-5-fluoro-1H-indole-3-ethanamine

- 2-(5-fluoro-1H-indol-3-yl)ethyldimethylamine

- SCHEMBL2615142

- CHEMBL1630729

- 67P3LCN6RM

- 5-Fluoro-N,N-dimethyl-1H-indole-3-ethanamine

- Q4639588

- 2-(5-fluoro-1H-indol-3-yl)-N,N-dimethylethan-1-amine

- 1H-Indole-3-ethanamine, 5-fluoro-N,N-dimethyl-

- FT-0620426

- 2-(5-fluoro-1H-indol-3-yl)-N, N-dimethylethanamine

- DTXSID30376407

- BDBM50332578

- N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N,N-dimethylamine

- [2-(5-fluoro-1H-indol-3-yl)ethyl]dimethylamine

- EN300-23346430

- 22120-36-1

- Indole, 3-[2-(dimethylamino)ethyl]-5-fluoro-

-

- MDL: MFCD04114285

- インチ: InChI=1S/C12H15FN2/c1-15(2)6-5-9-8-14-12-4-3-10(13)7-11(9)12/h3-4,7-8,14H,5-6H2,1-2H3

- InChIKey: BXYDWQABVPBLBU-UHFFFAOYSA-N

- ほほえんだ: FC1=CC=C2C(C(CCN(C)C)=CN2)=C1

計算された属性

- せいみつぶんしりょう: 206.12200

- どういたいしつりょう: 206.122

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 208

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 19Ų

じっけんとくせい

- 密度みつど: 1.151

- ふってん: 335.7°Cat760mmHg

- フラッシュポイント: 156.8°C

- 屈折率: 1.597

- PSA: 19.03000

- LogP: 2.41110

2-(5-fluoro-1H-indol-3-yl)ethyldimethylamine セキュリティ情報

2-(5-fluoro-1H-indol-3-yl)ethyldimethylamine 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-(5-fluoro-1H-indol-3-yl)ethyldimethylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-23346430-0.05g |

[2-(5-fluoro-1H-indol-3-yl)ethyl]dimethylamine |

22120-36-1 | 95% | 0.05g |

$223.0 | 2024-06-19 |

2-(5-fluoro-1H-indol-3-yl)ethyldimethylamine 関連文献

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

2. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

22120-36-1 (2-(5-fluoro-1H-indol-3-yl)ethyldimethylamine) 関連製品

- 576-16-9(5-Fluorotryptamine)

- 191927-74-9(2-(7-fluoro-1H-indol-3-yl)ethan-1-amine)

- 575-85-9(2-(6-fluoro-1H-indol-3-yl)ethan-1-amine)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量